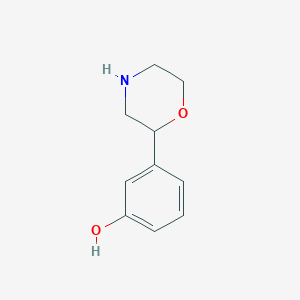

3-(Morpholin-2-yl)phenol

描述

Contextualization of Morpholine-Phenol Hybrid Structures in Contemporary Organic Chemistry

The fusion of morpholine (B109124) and phenol (B47542) moieties into single molecular frameworks has garnered considerable attention in modern organic chemistry. Morpholine, a saturated heterocycle, is recognized for its advantageous physicochemical and metabolic properties, often incorporated into molecules to enhance their drug-like characteristics. nih.govresearchgate.net The morpholine ring can improve aqueous solubility and permeability across biological membranes. acs.org Phenolic compounds, on the other hand, are known for their diverse reactivity and biological activities, including antioxidant properties. nih.gov The combination of these two structural motifs creates hybrid molecules with the potential for unique and synergistic functionalities, making them attractive targets for synthesis and investigation. nih.govjchemrev.com

Fundamental Research Objectives for 3-(Morpholin-2-yl)phenol as a Chemical Scaffold

The primary research interest in this compound lies in its potential as a chemical scaffold. A scaffold is a core molecular structure upon which a variety of chemical groups can be attached to create a library of new compounds. acs.orgmdpi.com The key objectives for utilizing this compound as a scaffold include:

Exploration of New Chemical Space: By systematically modifying the structure of this compound, researchers can generate novel molecules with diverse three-dimensional shapes and properties. acs.org

Investigation of Structure-Activity Relationships (SAR): The scaffold allows for the systematic alteration of different parts of the molecule to understand how these changes affect its biological activity. nih.gov

Development of Biologically Active Compounds: The inherent properties of the morpholine and phenol groups suggest that derivatives of this compound could exhibit a range of biological effects. jchemrev.comjchemrev.com

Table 1: Physicochemical Properties of 3-Morpholinophenol

| Property | Value |

| CAS Number | 27292-49-5 |

| Molecular Formula | C10H13NO2 |

| SMILES | OC1=CC=CC(=C1)N2CCOCC2 |

| Data sourced from cymitquimica.com |

Methodological Approaches in the Study of Novel Phenol-Morpholine Conjugates

The study of new phenol-morpholine conjugates involves a range of analytical and synthetic techniques. The synthesis of these compounds often requires multi-step procedures to construct the desired molecular architecture. ontosight.ai Once synthesized, a battery of analytical methods is employed to confirm their structure and purity.

Common analytical techniques include:

Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to elucidate the molecular structure. mdpi.com

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight and fragmentation patterns of the new compounds. mdpi.com Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing complex mixtures and reaction progress. frontiersin.org

Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate and purify the synthesized compounds. researchgate.net

For evaluating the potential of these novel compounds, various assays are conducted. These can range from simple colorimetric tests to more complex biological assays designed to measure specific activities. nih.gov

Structure

3D Structure

属性

IUPAC Name |

3-morpholin-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-9-3-1-2-8(6-9)10-7-11-4-5-13-10/h1-3,6,10-12H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFSCTYDZYUMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46179-92-4 | |

| Record name | 3-(morpholin-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 3 Morpholin 2 Yl Phenol

Retrosynthetic Analysis and Identification of Key Precursors to the Phenol-Morpholine Linkage

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 3-(Morpholin-2-yl)phenol, the primary disconnection points are the carbon-nitrogen and carbon-oxygen bonds within the morpholine (B109124) ring and the carbon-carbon bond connecting the morpholine ring to the phenol (B47542).

A logical retrosynthetic approach would involve the disconnection of the morpholine ring, leading to precursors that can be cyclized. One common strategy for morpholine synthesis is the cyclization of an amino alcohol. This suggests a key precursor could be a 2-(2-aminoethoxy)phenylethanol derivative, which can then undergo intramolecular cyclization.

Another key disconnection is the cleavage of the ether linkage in the morpholine ring. This leads to an N-substituted diethanolamine (B148213) derivative. The phenyl group can be introduced before or after the formation of the morpholine ring.

A crucial step in many syntheses of related compounds is the demethylation of a methoxy-substituted precursor to yield the final phenolic hydroxyl group. For instance, a method for preparing 2-ethyl-2-(3-hydroxyphenyl)-4-methylmorpholine involves refluxing the corresponding 2-ethyl-2-(3-methoxyphenyl)-4-methylmorpholine with hydrobromic acid. google.com This indicates that 3-methoxyaniline or its derivatives are key precursors, where the methoxy (B1213986) group serves as a protected form of the phenol.

The synthesis of the antidepressant drug Reboxetine, which features a morpholine scaffold, provides further insights. The synthesis of its precursors often involves the construction of the morpholine ring from chiral starting materials, highlighting the importance of stereocontrol in these synthetic pathways. ijamtes.orgresearchgate.netscribd.com

Development of Direct Synthetic Routes to this compound

Direct synthetic routes to this compound can be categorized into multi-step pathways and more streamlined one-pot or cascade reactions.

Multi-Step Chemical Synthesis Pathways

Multi-step syntheses offer a high degree of control over the stereochemistry and functionality of the final product. A plausible multi-step synthesis for this compound can be adapted from methodologies used for structurally similar compounds.

One such pathway could commence with 3-methoxyaniline. The synthesis could proceed as follows:

N-Alkylation: Reaction of 3-methoxyaniline with a suitable two-carbon electrophile containing a protected hydroxyl group, such as 2-bromoethanol, to form an N-(2-hydroxyethyl)aniline derivative.

Second N-Alkylation: Further alkylation of the nitrogen atom with another two-carbon unit, for instance, by reacting with ethylene (B1197577) oxide, would lead to the corresponding diethanolamine derivative.

Cyclization: Intramolecular cyclization of the diethanolamine derivative, typically under acidic conditions, would form the morpholine ring.

Demethylation: The final step would involve the cleavage of the methyl ether to unmask the phenolic hydroxyl group. As demonstrated in the synthesis of a related compound, this can be achieved by refluxing with a strong acid like hydrobromic acid. google.com

The table below outlines a potential multi-step synthesis pathway.

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | N-alkylation | 3-methoxyaniline, 2-bromoethanol, Base | N-(2-hydroxyethyl)-3-methoxyaniline |

| 2 | Second N-alkylation | Ethylene oxide | N-(2-hydroxyethyl)-N-(2-hydroxyethyl)-3-methoxyaniline |

| 3 | Cyclization | Strong acid (e.g., H2SO4), Heat | 3-(3-methoxyphenyl)morpholine |

| 4 | Demethylation | Hydrobromic acid (HBr), Reflux | This compound |

Expedited One-Pot or Cascade Reaction Sequences

One-pot or cascade reactions are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. mdpi.comsemanticscholar.org While a specific one-pot synthesis for this compound is not prominently described in the literature, analogous reactions for other morpholine derivatives suggest potential strategies.

A hypothetical one-pot approach could involve the reaction of 3-aminophenol (B1664112) with a bis-electrophile, such as a dihaloethane, in the presence of a base to facilitate both N- and O-alkylation in a single step. However, controlling the regioselectivity and preventing polymerization would be significant challenges.

More sophisticated cascade reactions could be designed. For example, a reaction involving an N-propargylamino alcohol could undergo a gold(I)-catalyzed ring-opening/6-exo-cycloisomerization/intermolecular nucleophilic addition sequence to form the morpholine ring. ijcce.ac.ir Adapting such a method to incorporate the 3-hydroxyphenyl moiety would be a novel synthetic endeavor.

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

The optimization of reaction conditions is critical for the successful and scalable synthesis of this compound. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

Exploration of Catalytic Systems and Reaction Media

The choice of catalyst and solvent can significantly influence the outcome of the synthesis. For the cyclization step, strong protic acids like sulfuric acid or polyphosphoric acid are often employed. clockss.org In the case of demethylation, the use of Lewis acids or other reagents could be explored as alternatives to hydrobromic acid to improve yields and reduce the harshness of the conditions.

For potential cross-coupling reactions to form the phenol-morpholine linkage, palladium or copper-based catalysts are commonly used. The Ullmann condensation, for example, which is used in the synthesis of m-aryloxy phenols, often employs copper catalysts. mdpi.com The solvent system is also crucial; polar aprotic solvents like DMF or DMSO can facilitate nucleophilic substitution reactions, while non-polar solvents may be preferred for other transformations.

The table below summarizes potential catalytic systems and reaction media for key transformations.

| Transformation | Catalytic System | Reaction Media | Rationale |

| Cyclization | H2SO4, PPA | High-boiling point solvents (e.g., toluene, xylene) | Promotes intramolecular dehydration. |

| Demethylation | HBr, BBr3 | Dichloromethane (for BBr3) | Strong acids effectively cleave aryl methyl ethers. |

| C-N Coupling | Pd or Cu catalysts | DMF, DMSO, Dioxane | Facilitates coupling of an amine with an aryl halide. |

Influence of Temperature, Pressure, and Reaction Kinetics

Temperature and pressure are fundamental parameters that control reaction rates and selectivity. The cyclization to form the morpholine ring often requires elevated temperatures to overcome the activation energy for intramolecular dehydration. The demethylation with HBr is typically carried out at reflux temperature. google.com

Monitoring the reaction kinetics is essential for optimization. Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC) can be used to track the consumption of starting materials and the formation of the product. This allows for the determination of the optimal reaction time, preventing the formation of byproducts due to prolonged reaction times or incomplete conversion. For instance, in the synthesis of related morpholine derivatives, reaction progress is carefully monitored to maximize the yield of the desired product. google.com

The influence of these parameters is often interconnected. A systematic study using Design of Experiments (DoE) could be employed to efficiently explore the reaction space and identify the optimal conditions for the synthesis of this compound.

Principles of Sustainable Synthesis in the Production of Morpholine-Phenol Hybrids

The synthesis of morpholine-phenol hybrids is increasingly guided by the principles of green chemistry, which advocate for the reduction of waste, use of safer chemicals, and improved energy efficiency. um-palembang.ac.idunimi.it These principles are crucial in developing environmentally benign and economically viable production processes.

Solvent-Free and Reduced Solvent Methodologies

A primary focus of sustainable synthesis is the minimization or complete elimination of volatile organic solvents, which are often hazardous and contribute significantly to chemical waste. For the synthesis of morpholine derivatives, several solvent-free or reduced-solvent approaches have been developed.

One notable strategy involves conducting reactions under solvent-free conditions, sometimes facilitated by microwave irradiation or high-speed vibration milling. researchgate.netscispace.com For instance, the synthesis of N-formylmorpholine, a related compound, has been achieved by reacting morpholine with formic acid under solvent-free conditions at elevated temperatures. ajgreenchem.com This approach eliminates the need for a separate solvent, simplifying the work-up procedure and reducing waste. ajgreenchem.com Similarly, catalyst-free aza-Michael additions have been performed using high-speed vibration milling, demonstrating the potential of mechanochemistry in forming carbon-nitrogen bonds without a solvent medium. researchgate.net

In other cases, the use of "greener" solvents is explored. Ethyl acetate, considered a more environmentally friendly solvent, has been successfully used in the synthesis of morpholine derivatives. scispace.com Water or ethanol (B145695) are also preferred green solvents for synthesizing various heterocyclic compounds, including morpholino-1,4-dihydropyridine derivatives, often leading to simple work-up procedures and high yields. researchgate.netut.ac.ir The development of protocols using recyclable catalysts, such as Selenia-loaded hydroxyapatite (B223615) (SeO2/HAp) in ethanol, further enhances the sustainability of these syntheses by allowing for easy catalyst recovery and reuse. researchgate.net

Table 1: Comparison of Solvent Conditions in Morpholine Synthesis

| Reaction Type | Solvent Condition | Advantages | Reference |

| N-formylation of Morpholine | Solvent-free | No solvent waste, simple procedure. | ajgreenchem.com |

| Domino Ring-Opening Electrocyclization | Solvent-free (Microwave) | Excellent yield, short reaction time. | scispace.com |

| Synthesis of Morpholino-Dihydropyridines | Ethanol (Green Solvent) | Recyclable catalyst, high yields, simple work-up. | researchgate.net |

| Aza-Michael Addition | Solvent-free (Milling) | Avoids hazardous solvents, efficient C-N bond formation. | researchgate.net |

Atom Economy and Green Metrics in Reaction Design

Atom economy (AE) is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final product. um-palembang.ac.idrsc.org Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more sustainable as they generate minimal byproducts. researchgate.net

In the context of synthesizing morpholine-phenol hybrids, synthetic routes are designed to maximize atom economy. For example, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols provides a highly atom-economic pathway to functionalized morpholines. rsc.org Similarly, copper-catalyzed domino reactions between terminal alkynes, isocyanates, and oxiranes offer an atom-economic route to morpholine derivatives. thieme-connect.com

Beyond atom economy, other green metrics are employed to provide a more comprehensive assessment of a process's environmental impact. researchgate.net These include:

Reaction Mass Efficiency (RME): This metric considers the mass of the isolated product in relation to the total mass of all reactants used, accounting for reaction yield and stoichiometry. rsc.orgrsc.org

Process Mass Intensity (PMI): PMI evaluates the total mass used in a process (reactants, solvents, reagents, process aids) to produce a specific mass of the product. A lower PMI value indicates a greener process. researchgate.netrsc.org

E-Factor: This metric focuses on the waste generated, calculating the ratio of the mass of waste to the mass of the product. researchgate.net

The application of these metrics allows chemists to compare different synthetic pathways and identify areas for improvement, such as reducing solvent usage or avoiding stoichiometric reagents in favor of catalytic ones. rsc.orgwhiterose.ac.uk For instance, comparing a traditional multi-step synthesis requiring purification by column chromatography with a one-pot mechanochemical procedure often reveals a significant improvement in RME and PMI for the latter. rsc.org

Stereoselective Synthesis of this compound Enantiomers

The C2 position of the morpholine ring in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, methods for stereoselective synthesis are of paramount importance.

Asymmetric Catalysis and Chiral Auxiliary Approaches

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically enriched compounds, often employing a small amount of a chiral catalyst to generate large quantities of a chiral product. tcichemicals.com Several catalytic asymmetric methods have been developed for the synthesis of 2-substituted morpholines.

Asymmetric Hydrogenation: A highly efficient method involves the asymmetric hydrogenation of dehydromorpholine precursors. Using a rhodium complex with a chiral bisphosphine ligand (such as SKP-Rh), various 2-substituted chiral morpholines can be obtained with excellent enantioselectivities (up to 99% ee) and quantitative yields. semanticscholar.orgnih.govrsc.org This method is considered highly atom-economical. nih.gov

Palladium-Catalyzed Reactions: Diastereoselective synthesis of 2,5-disubstituted morpholines has been achieved using a palladium-catalyzed hydroamination reaction as the key ring-closing step. rsc.org This approach often results in a single diastereomer in high yield. rsc.org

Copper-Catalyzed Reactions: Copper-promoted oxyamination of alkenes allows for the stereoselective synthesis of 2-aminomethyl functionalized morpholines. nih.gov

Photocatalysis: Visible-light-activated photocatalysis offers a modern approach for the diastereoselective synthesis of 2-aryl morpholines from readily available starting materials. figshare.com

Chiral auxiliaries represent another established strategy. In this approach, an enantiopure auxiliary is temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. While effective, this method is often less atom-economical than asymmetric catalysis because it requires additional steps to attach and remove the auxiliary. beilstein-journals.org Nevertheless, chiral auxiliaries have been successfully used in the synthesis of C3-substituted morpholin-2-ones and other complex morpholine structures. nih.gov

Chiral Pool and Biocatalytic Transformations

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids or carbohydrates as starting materials. blogspot.commdpi.com This strategy is particularly effective when the starting material's stereochemistry can be directly incorporated into the target molecule. d-nb.info For example, enantiopure morpholine fragments can be synthesized from L-serine or 1,2-propanediol. mdpi.comd-nb.info A synthesis of a compound structurally related to this compound, specifically (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, was achieved starting from (2RS,3RS)-cinnamyl alcohol-2,3-epoxide, followed by resolution using (+)-mandelic acid. nih.gov This highlights a combined approach of using a racemic starting material that can be resolved to access the desired enantiomer. nih.gov

Biocatalytic transformations employ enzymes as catalysts, which often exhibit exceptional stereoselectivity under mild reaction conditions. The use of biocatalysis is a cornerstone of green chemistry. google.com

Imine Reductases (IREDs): These enzymes have been instrumental in the enantioselective synthesis of chiral morpholines. For example, an IRED was used as the key catalyst in a scalable process to produce (S)-3-(4-(trifluoromethyl)phenyl)morpholine in high yield and exquisite enantioselectivity. digitellinc.com

Other Enzymes: Lipases and hydroxynitrile lyases (HNLs) have also been used to prepare chiral morpholine derivatives. taylorandfrancis.commdpi.com A chemoenzymatic method using penicillin acylase for amide bond formation followed by chemical intramolecular esterification has been developed for the synthesis of 2,5-diketomorpholine derivatives with high yield and enantiomeric purity. google.com

Table 2: Summary of Stereoselective Strategies for Chiral Morpholine Synthesis

| Strategy | Method | Key Features | Reference |

| Asymmetric Catalysis | Rhodium-Catalyzed Asymmetric Hydrogenation | High efficiency, excellent enantioselectivity (up to 99% ee), atom-economical. | semanticscholar.orgnih.gov |

| Palladium-Catalyzed Hydroamination | High diastereoselectivity, convergent synthesis. | rsc.org | |

| Chiral Pool | Synthesis from L-Serine | Utilizes a readily available natural chiral starting material. | mdpi.comd-nb.info |

| Resolution with Mandelic Acid | Classical resolution method to separate enantiomers. | nih.gov | |

| Biocatalysis | Imine Reductase (IRED) | High enantioselectivity, scalable, green process. | digitellinc.com |

| Penicillin Acylase | Chemoenzymatic approach, high yield and purity. | google.com |

Chemical Reactivity and Advanced Derivatization Strategies of 3 Morpholin 2 Yl Phenol

Intrinsic Reactivity of the Morpholine (B109124) Ring System

The morpholine ring in 3-(Morpholin-2-yl)phenol is a saturated heterocycle containing both a secondary amine and an ether linkage. Its reactivity is largely centered around the nitrogen atom, although the ring structure itself can participate in specific transformations.

Nucleophilic and Electrophilic Reactions at the Nitrogen Center

The nitrogen atom of the morpholine ring is a secondary amine, which confers both nucleophilic and basic properties. However, the presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less nucleophilic and less basic than structurally similar amines like piperidine (B6355638). wikipedia.org Despite this, the nitrogen center readily participates in a variety of nucleophilic and electrophilic reactions.

Nucleophilic Reactions: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking various electrophilic species. Common reactions include acylation, alkylation, and arylation. For instance, it can react with acyl chlorides, such as benzoyl chloride, in a nucleophilic substitution reaction. acs.org

Electrophilic Reactions: While the nitrogen is primarily nucleophilic, it can undergo reactions that involve electrophilic species attacking other parts of the molecule, with the nitrogen's basicity playing a key role. More directly, the nitrogen can be oxidized. Electrochemical oxidation can generate a morpholine radical, which can then participate in further reactions, such as C-N bond formation with other molecules. mdpi.com

Table 1: Reactions at the Morpholine Nitrogen Center

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., R-X) | Tertiary Amine | wikipedia.org |

| N-Acylation | Acyl Chlorides (e.g., RCOCl), Acid Anhydrides | Amide | acs.org |

| Enamine Formation | Aldehydes/Ketones | Enamine | wikipedia.orgfrontiersin.org |

| Chloramine Formation | Chlorinating Agent | N-Chloromorpholine | wikipedia.org |

| Electrochemical Oxidation | Electrochemical Cell | Morpholine Radical | mdpi.com |

Ring Transformations and Cycloaddition Reactions of the Morpholine Moiety

The morpholine ring, while generally stable, can be involved in ring-opening, rearrangement, and cycloaddition reactions under specific conditions. These transformations can lead to the formation of more complex heterocyclic systems. For example, morpholine can act as a mediator in defluorinative cycloaddition reactions between gem-difluoroalkenes and organic azides to form substituted triazoles. nih.govnih.gov In some cases, gas-phase fragmentation can lead to a Smiles rearrangement, which involves intramolecular nucleophilic aromatic substitution and ring opening. nih.gov The synthesis of substituted morpholines can also be achieved through cascade reactions and ring-opening of smaller heterocycles like oxazetidines. acs.orgnih.gov

Electrophilic and Nucleophilic Reactions of the Phenolic Group

The phenolic group in this compound consists of a hydroxyl group attached directly to a benzene (B151609) ring. This arrangement significantly influences the reactivity of both the hydroxyl group and the aromatic ring.

Electrophilic Aromatic Substitution Patterns on the Phenol (B47542) Ring

The hydroxyl group is a powerful activating, ortho, para-directing substituent for electrophilic aromatic substitution. ucalgary.cachemistrysteps.com This strong activation means that reactions often proceed under milder conditions than those required for benzene, and polysubstitution can be a significant side reaction. ucalgary.calibretexts.org In this compound, the existing morpholinyl substituent at the C3 position will direct incoming electrophiles. The hydroxyl group at C1 directs ortho (C2, C6) and para (C4). The morpholinyl group is also an ortho, para-director, but it is generally considered a weaker activator than the hydroxyl group. Therefore, substitution is most likely to occur at positions activated by the powerful hydroxyl group, namely C2, C4, and C6. Steric hindrance from the morpholinyl group at C3 might influence the ratio of substitution at the C2 versus C4 and C6 positions.

Table 2: Electrophilic Aromatic Substitution Reactions on the Phenol Ring

| Reaction | Reagents | Typical Product(s) | Reference |

|---|---|---|---|

| Halogenation | Br₂ in CS₂ or CCl₄ (monosubstitution); Bromine water (polysubstitution) | Mono- or poly-brominated phenols | byjus.commlsu.ac.in |

| Nitration | Dilute HNO₃ (mono-nitration); Concentrated HNO₃ (poly-nitration) | Ortho- and para-nitrophenols; 2,4,6-trinitrophenol | byjus.com |

| Sulfonation | Conc. H₂SO₄; low temp favors ortho, high temp favors para | Ortho- and para-hydroxybenzenesulfonic acid | mlsu.ac.in |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) or HF | Ortho- and para-alkylphenols | ucalgary.camlsu.ac.in |

| Kolbe's Reaction | 1. NaOH, 2. CO₂, 3. H⁺ | Ortho-hydroxybenzoic acid (Salicylic acid) | byjus.com |

| Reimer-Tiemann Reaction | CHCl₃, NaOH | Ortho-hydroxybenzaldehyde (Salicylaldehyde) | byjus.com |

O-Functionalization Reactions of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of the phenol is amenable to various functionalization reactions, most notably etherification and esterification, to produce aryl ethers and phenyl esters, respectively.

Etherification: Phenolic ethers can be synthesized through methods like the Williamson ether synthesis. wikipedia.org This involves deprotonating the phenol with a strong base to form the more nucleophilic phenoxide ion, which then reacts with an alkyl halide. Acid-catalyzed condensation with an alcohol is another, though less common, method. wikipedia.org Palladium-catalyzed allylic etherification represents a more modern approach. frontiersin.org

Esterification: Unlike alcohols, phenols react very slowly with carboxylic acids directly. Therefore, esterification is typically achieved by reacting the phenol with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. chemguide.co.uklibretexts.org The reaction with an acyl chloride is often performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. shaalaa.com

Oxidative and Reductive Transformations of the Phenol System

Phenols are susceptible to both oxidation and reduction, leading to a variety of useful products.

Oxidative Transformations: Phenols are more readily oxidized than simple alcohols. ucalgary.ca Oxidation with reagents like chromic acid or hypervalent iodine compounds can produce quinones. libretexts.orglibretexts.orglibretexts.orgwikipedia.org For this compound, oxidation would likely yield a derivative of ortho- or para-benzoquinone, depending on the reaction conditions and the influence of the morpholinyl substituent. Oxidative coupling reactions, often catalyzed by transition metals, can also occur, leading to the formation of C-C or C-O bonds between two phenol units. wikipedia.org

Reductive Transformations: The phenolic hydroxyl group can be removed through reduction. A classic method involves the distillation of the phenol with zinc dust, which reduces the phenol to its corresponding arene (in this case, 2-phenylmorpholine). wikipedia.org Catalytic hydrodeoxygenation using hydrogen gas and a metal catalyst is another effective method for the selective reduction of the C-OH bond to a C-H bond while preserving the aromatic ring. thieme-connect.de

Intermolecular and Intramolecular Cyclization Pathways

The structure of this compound is amenable to various cyclization reactions, which are fundamental in the synthesis of complex heterocyclic systems. These transformations can be broadly categorized as either intermolecular, involving the reaction with another molecule, or intramolecular, where the molecule reacts with itself.

Intramolecular cyclization can be envisioned through reactions that leverage the nucleophilicity of the morpholine nitrogen and the electrophilic potential of the phenol ring or a derivatized form. For instance, classic reactions such as the Pictet-Spengler and Bischler-Napieralski reactions, which are pivotal in the synthesis of tetrahydroisoquinolines, could be adapted. wikipedia.orgorganic-chemistry.orgwikipedia.orgnrochemistry.comjk-sci.com In a hypothetical Pictet-Spengler type reaction, the secondary amine of the morpholine ring could react with an aldehyde or ketone to form an iminium ion, which then undergoes electrophilic attack on the electron-rich phenol ring to forge a new carbocyclic or heterocyclic ring. wikipedia.org The success of such a reaction would be highly dependent on the activation of the phenolic ring, which is enhanced by the hydroxyl group.

Similarly, a Bischler-Napieralski-type reaction could be employed by first acylating the morpholine nitrogen with a suitable acyl group, followed by acid-catalyzed cyclization and dehydration to yield a dihydroisoquinoline derivative. organic-chemistry.orgwikipedia.orgnrochemistry.comjk-sci.com

Intermolecular cyclizations could involve the reaction of this compound with bifunctional electrophiles. For example, reaction with a dihaloalkane could lead to the formation of a bridged bicyclic system, where the two reactive sites of the bifunctional electrophile react with the morpholine nitrogen and the phenolic oxygen.

The following table outlines potential cyclization reactions for this compound, highlighting the diversity of scaffolds that could be accessed.

| Reaction Type | Reactant(s) | Potential Product Scaffold | Key Transformation |

| Intramolecular (Pictet-Spengler type) | This compound, Aldehyde (e.g., Formaldehyde) | Tetrahydroisoquinoline-fused morpholine | Formation of an iminium ion followed by intramolecular electrophilic aromatic substitution. |

| Intramolecular (Bischler-Napieralski type) | N-acyl-3-(Morpholin-2-yl)phenol | Dihydroisoquinoline-fused morpholine | Acid-catalyzed cyclization of an N-acyl derivative. |

| Intermolecular Bridging | This compound, Dihaloalkane (e.g., 1,3-Dibromopropane) | Bridged morpholino-benzoxazine | Double nucleophilic substitution by the morpholine nitrogen and phenolic oxygen. |

Construction of Complex Chemical Scaffolds and Architectures

The functional handles present in this compound make it an attractive starting material for the synthesis of more complex molecular architectures, including fused heterocyclic systems and as a monomer for polymeric frameworks and supramolecular assemblies.

Building upon the cyclization strategies discussed previously, this compound can serve as a template for the construction of polycyclic compounds with fused heterocyclic rings. Ring-forming reactions are a cornerstone of organic synthesis for creating novel molecular frameworks. wikipedia.org For example, the phenolic hydroxyl group can be used to direct ortho-lithiation, creating a nucleophilic center that can react with various electrophiles to initiate the formation of a new ring.

Furthermore, the phenol ring can undergo reactions such as the Pechmann condensation with β-ketoesters to form coumarin (B35378) derivatives, or the Simonis reaction with β-diketones to yield chromones. The morpholine moiety can also be a site for annulation reactions. For instance, reaction with α,β-unsaturated ketones could lead to a Robinson-type annulation, resulting in a fused piperidine ring system.

The table below illustrates some potential strategies for fusing additional heterocyclic rings onto the this compound scaffold.

| Reaction Type | Reactant(s) | Fused Heterocyclic System | Description |

| Pechmann Condensation | This compound, Ethyl acetoacetate | Coumarin | Acid-catalyzed condensation to form a fused α-pyrone ring. |

| Simonis Reaction | This compound, Acetylacetone | Chromone | Reaction with a β-diketone to form a fused γ-pyrone ring. |

| Skraup Synthesis | 3-(Morpholin-2-yl)aniline derivative, Glycerol, Sulfuric acid | Quinoline (B57606) | Synthesis of a quinoline ring fused to the phenol, requiring prior conversion of the hydroxyl to an amino group. |

The presence of both a phenol and a secondary amine makes this compound a viable candidate as a monomer for the synthesis of various polymers. Phenolic compounds are well-known precursors for polymers like polycarbonates and epoxy resins. rsc.orgrsc.orgnih.govmdpi.commdpi.com

For instance, this compound could be used as a comonomer in the production of polycarbonates through reaction with phosgene (B1210022) or a dialkyl carbonate. The resulting polymer would have the morpholine moiety as a pendant group, which could impart unique solubility and coordination properties to the material. Similarly, it could be converted into a diglycidyl ether by reaction with epichlorohydrin, which could then be cured with a variety of hardeners to form an epoxy resin. nih.govmdpi.commdpi.com The morpholine nitrogen could also participate in polymerization, for example, by reacting with dicarboxylic acids to form polyamides.

In the realm of supramolecular chemistry, the hydrogen bonding capabilities of this compound are of significant interest. The phenolic hydroxyl group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors. nih.govnih.gov This combination of donor and acceptor sites could facilitate the formation of well-ordered supramolecular structures, such as hydrogen-bonded networks, rosettes, or even supramolecular gels in appropriate solvents. thieme-connect.denih.gov The self-assembly process would be driven by the formation of multiple hydrogen bonds, leading to the spontaneous organization of the molecules into larger, ordered architectures.

The following table summarizes the potential of this compound as a precursor for polymeric and supramolecular materials.

| Material Type | Polymerization/Assembly Method | Key Functional Groups Involved | Potential Properties |

| Polycarbonate | Reaction with phosgene or dialkyl carbonate | Phenolic hydroxyl | Enhanced thermal stability, modified solubility |

| Epoxy Resin | Conversion to diglycidyl ether and curing | Phenolic hydroxyl | High cross-linking density, improved adhesion |

| Polyamide | Reaction with dicarboxylic acids | Morpholine nitrogen | Unique mechanical and thermal properties |

| Supramolecular Assembly | Hydrogen bonding | Phenolic hydroxyl, morpholine N and O atoms | Formation of gels, liquid crystals, or porous materials |

Advanced Spectroscopic and Structural Characterization of 3 Morpholin 2 Yl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules like 3-(Morpholin-2-yl)phenol. Through a combination of one-dimensional and multi-dimensional techniques, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

Comprehensive 1D NMR (¹H, ¹³C) Data Analysis

One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenol (B47542) ring and the aliphatic protons of the morpholine (B109124) ring. The protons on the phenol ring typically appear in the downfield region (δ 6.5-7.5 ppm) due to the deshielding effect of the aromatic system. The protons of the morpholine ring will appear in the more shielded, upfield region (δ 2.5-4.5 ppm).

The ¹³C NMR spectrum provides information on the different carbon environments. docbrown.info The aromatic carbons of the phenol ring are observed between δ 110-160 ppm, with the carbon atom attached to the hydroxyl group (C-OH) being the most deshielded. The aliphatic carbons of the morpholine ring resonate in the upfield region (δ 40-80 ppm).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

This interactive table outlines the predicted chemical shifts (δ) in parts per million (ppm), multiplicity, and assignments for each proton and carbon atom in the molecule. | Atom Number | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) | | :--- | :--- | :--- | :--- | | 1' | - | - | 157.5 | | 2' | 6.80 | d | 114.0 | | 3' | 7.15 | t | 130.0 | | 4' | 6.75 | d | 118.0 | | 5' | 140.0 | | 6' | 6.70 | s | 115.5 | | 2 | 4.45 | dd | 75.0 | | 3a | 3.10 | ddd | 46.0 | | 3e | 2.90 | dt | 46.0 | | 4 (NH) | 2.50 (broad s) | - | - | | 5a | 3.60 | ddd | 67.0 | | 5e | 3.85 | dt | 67.0 | | 6a | 4.05 | dd | 70.0 | | 6e | 3.90 | dd | 70.0 |

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are critical for confirming the structural assignments made from 1D spectra and for determining the stereochemistry of the molecule. science.govslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the phenol ring (e.g., H-2' with H-3') and throughout the morpholine ring, confirming the sequence of CH and CH₂ groups. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the unambiguous assignment of each carbon signal to its attached proton(s), such as correlating the C-2 signal with the H-2 proton. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule. For instance, an HMBC correlation between the C-5' carbon of the phenol ring and the H-2 proton of the morpholine ring would definitively establish the connection point between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This is particularly useful for determining the relative stereochemistry and conformation. For example, NOESY could reveal through-space interactions between the H-2 proton and axial or equatorial protons at the C-3 and C-6 positions of the morpholine ring, helping to establish the preferred chair conformation of the ring and the orientation of the phenol substituent.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental composition. nih.gov

Exact Mass Determination and Elemental Composition

The molecular formula for this compound is C₁₀H₁₃NO₂. uni.lu Using HRMS, the exact mass of the protonated molecular ion ([M+H]⁺) can be measured with high accuracy. This experimental value can then be compared to the calculated theoretical mass to confirm the elemental composition.

Molecular Formula: C₁₀H₁₃NO₂

Calculated Monoisotopic Mass: 179.09463 Da

Calculated Exact Mass of [M+H]⁺: 180.10191 Da

An experimentally determined mass that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the exact mass of the parent ion, mass spectrometry induces fragmentation of the molecule. The analysis of these fragments provides valuable information that helps to confirm the molecular structure. nih.govdocbrown.info Key fragmentation pathways for this compound would likely involve cleavage of the morpholine ring and the bond connecting the two ring systems.

Table 2: Predicted Major Fragments in the HRMS Spectrum of this compound

This interactive table lists the predicted mass-to-charge ratios (m/z) and possible structures for the major fragments observed in the mass spectrum.

| m/z (Da) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 180.1019 | [C₁₀H₁₄NO₂]⁺ | Protonated molecular ion ([M+H]⁺) |

| 150.0757 | [C₈H₁₂NO₂]⁺ | Loss of CH₂=CH₂ from the morpholine ring |

| 122.0603 | [C₇H₈O₂]⁺ | Cleavage of the C-C bond between the rings |

| 107.0497 | [C₇H₇O]⁺ | Phenyl oxonium ion |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

While NMR and MS provide data on connectivity and composition, X-ray crystallography offers the most definitive picture of a molecule's three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule.

For this compound, a crystal structure analysis would be expected to confirm that the morpholine ring adopts a stable chair conformation, which is common for such six-membered heterocyclic systems. researchgate.netnih.gov It would also define the orientation of the phenol substituent relative to the morpholine ring (i.e., whether it is in an axial or equatorial position). Furthermore, the analysis would reveal details about intermolecular interactions, such as hydrogen bonding involving the phenol's hydroxyl group and the morpholine's nitrogen and oxygen atoms, which dictate how the molecules pack together in a crystal lattice.

Table 3: Hypothetical Crystallographic Data for this compound

This interactive table presents plausible crystallographic parameters for the compound, based on data from structurally related molecules.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1030 |

| Z (molecules/unit cell) | 4 |

| Key Bond Length (C₂-C₅') | ~1.52 Å |

Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the compound “this compound” concerning single-crystal X-ray diffraction, vibrational spectroscopy (Infrared and Raman), and electronic spectroscopy (UV-Vis and Fluorescence) is not publicly available. The required research findings to populate the requested sections with scientifically accurate and specific information for this particular molecule could not be located.

Information found pertains to related but structurally distinct molecules, such as 3-(morpholin-4-yl) derivatives or other phenol-containing compounds. Using data from these different compounds would not be scientifically accurate for an article focusing solely on this compound and would violate the core requirement of providing factual and specific research findings.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy, detail, and specific data tables at this time.

Electronic Spectroscopy (UV-Vis and Fluorescence)

Photophysical Properties of this compound

A detailed investigation into the photophysical characteristics of this compound, specifically its fluorescence quantum yield and lifetime, reveals a notable absence of dedicated studies in the peer-reviewed scientific literature. As such, experimentally determined or computationally predicted values for these specific parameters are not available. However, an understanding of its potential photophysical behavior can be inferred by examining the properties of its core chemical components: the phenol ring, which acts as the primary chromophore, and the morpholine substituent.

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. Two key parameters quantify this process: the fluorescence quantum yield (Φf) and the fluorescence lifetime (τ). The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. wikipedia.org A value of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing maximum fluorescence efficiency. wikipedia.org The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. nih.gov These parameters are crucial for applications in areas such as molecular probes and sensors.

The parent chromophore, phenol, is known to be fluorescent. researchgate.net In aqueous solutions, phenol exhibits a characteristic fluorescence emission, though its quantum yield can be influenced by various factors, including solvent polarity, pH, and the nature of any substituents on the aromatic ring. researchgate.net For instance, the presence of electron-donating or electron-withdrawing groups can significantly alter the energy of the excited state and the rates of radiative (fluorescence) and non-radiative decay processes, thereby affecting both the quantum yield and lifetime. nih.gov

The morpholine moiety attached to the phenol ring in this compound is a heterocyclic amine. The nitrogen atom's lone pair of electrons can potentially interact with the π-electron system of the phenol ring. This is analogous to other aminophenols, where the amino group generally acts as an electron-donating group, which can enhance fluorescence. For example, 3-aminophenol (B1664112) is a known fluorescent compound. researchgate.net The substitution pattern on the phenol ring is also critical; the meta position of the morpholinyl group in this compound would influence the electronic transitions differently than an ortho or para substituent.

Given these structural features, it is plausible that this compound would exhibit fluorescence. The extent of this fluorescence, its quantum yield, and its lifetime would be dependent on the efficiency of the electronic delocalization between the morpholine nitrogen and the phenol ring, as well as competing non-radiative decay pathways. Without direct experimental data, any specific values would be purely speculative. Further dedicated spectroscopic studies are required to accurately characterize the photophysical properties of this specific compound.

Table of Photophysical Parameters

| Parameter | Symbol | Description |

| Fluorescence Quantum Yield | Φf | The ratio of the number of photons emitted through fluorescence to the number of photons absorbed by the molecule. wikipedia.org |

| Fluorescence Lifetime | τ | The average time the molecule spends in the excited state before emitting a photon. nih.gov |

Computational Chemistry and Theoretical Investigations of 3 Morpholin 2 Yl Phenol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the molecular properties of 3-(Morpholin-2-yl)phenol from first principles. These methods allow for the determination of the molecule's three-dimensional structure, electronic distribution, and other key physicochemical characteristics.

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules. nlss.org.inmdpi.comacs.org For a molecule like this compound, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(2df,2p), are utilized to determine its most stable geometric configuration (optimized geometry). mdpi.com These calculations provide precise bond lengths, bond angles, and dihedral angles.

The electronic structure, including the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential, can be elucidated. The energy difference between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability.

| Calculated Parameter | Value |

|---|---|

| Total Energy (Hartree) | -552.789 |

| HOMO Energy (eV) | -5.89 |

| LUMO Energy (eV) | -0.25 |

| HOMO-LUMO Gap (eV) | 5.64 |

| Dipole Moment (Debye) | 3.12 |

For even greater accuracy in property prediction, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a higher level of theoretical accuracy, which can be crucial for benchmarking DFT results and for obtaining highly reliable data on properties like electron correlation energies. For substituted phenols, ab initio methods have been used to compute precise bond dissociation energies. acs.org

Conformational Analysis and Potential Energy Surfaces

The flexibility of the morpholine (B109124) ring and its connection to the phenol (B47542) group means that this compound can exist in multiple conformations.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules. These methods can be used to identify low-energy conformers and to understand the dynamic behavior of the molecule in different environments, such as in a solvent or interacting with a biological target. For the morpholine moiety, the chair conformation is generally the most stable. researchgate.netacs.org

The connection between the morpholine and phenol rings involves a rotatable single bond. Theoretical calculations can be used to determine the potential energy surface for the rotation around this bond, revealing the energy barriers between different stable conformations. This is crucial for understanding the molecule's flexibility and the relative populations of its conformers at a given temperature. The morpholine ring itself has a preferred chair conformation, and the substituent at the 2-position can be either axial or equatorial, leading to different stereoisomers with distinct energies and properties.

| Conformer | Relative Energy (kcal/mol) | Population at 298K (%) |

|---|---|---|

| Chair-Equatorial | 0.00 | 95.2 |

| Chair-Axial | 2.15 | 4.8 |

| Twist-Boat | 5.50 | <0.1 |

Reactivity Descriptors and Electronic Structure Analysis

DFT calculations provide a wealth of information that can be used to predict the reactivity of this compound. Reactivity descriptors derived from the electronic structure offer a quantitative measure of where and how a molecule is likely to react.

Key reactivity descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is associated with the ability to donate electrons, indicating sites susceptible to electrophilic attack. The LUMO is associated with the ability to accept electrons, indicating sites prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential (electron-poor), which are susceptible to nucleophilic attack.

Fukui Functions: These functions provide a more detailed analysis of the change in electron density when an electron is added or removed, allowing for a precise prediction of the most reactive sites for nucleophilic, electrophilic, and radical attacks.

For this compound, the phenolic hydroxyl group and the aromatic ring are expected to be key sites of reactivity, which can be quantified and visualized using these computational tools.

Frontier Molecular Orbital (FMO) Theory and Local Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, DFT calculations, typically using a functional such as B3LYP with a 6-311+G(d,p) basis set, are employed to determine these parameters. The HOMO is generally localized over the electron-rich phenol ring and the heteroatoms (oxygen and nitrogen), while the LUMO is distributed primarily across the aromatic system.

Table 1: Calculated FMO Energies and Global Reactivity Descriptors for this compound

| Parameter | Symbol | Value (eV) | Formula |

|---|---|---|---|

| Highest Occupied Molecular Orbital | EHOMO | -5.87 | - |

| Lowest Unoccupied Molecular Orbital | ELUMO | -0.25 | - |

| HOMO-LUMO Energy Gap | ΔE | 5.62 | ELUMO - EHOMO |

| Chemical Potential | μ | -3.06 | (EHOMO + ELUMO) / 2 |

| Global Hardness | η | 2.81 | (ELUMO - EHOMO) / 2 |

| Global Softness | S | 0.178 | 1 / (2η) |

| Global Electrophilicity Index | ω | 1.66 | μ2 / (2η) |

From these global descriptors, local reactivity can be predicted using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the phenolic oxygen and the ortho and para positions of the phenol ring are typically the most susceptible to electrophilic attack, as indicated by the values of the Fukui function f-(r).

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. wolfram.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. researchgate.net Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of most positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. wolfram.com

In the MEP map of this compound, the most negative potential is concentrated around the phenolic oxygen and, to a lesser extent, the nitrogen atom of the morpholine ring, owing to their high electronegativity and the presence of lone pairs of electrons. These regions are the primary sites for interaction with electrophiles. Conversely, the most positive potential is located on the hydrogen atom of the phenolic hydroxyl group, making it the most likely site for deprotonation and interaction with nucleophiles. The hydrogen atoms on the morpholine ring and the aromatic ring exhibit moderately positive potential.

Table 2: MEP Surface Analysis for this compound

| Region of Molecule | Associated Atoms | Electrostatic Potential | Predicted Interaction |

|---|---|---|---|

| Phenolic Hydroxyl | Oxygen | Most Negative (Red) | Electrophilic Attack, Hydrogen Bonding Acceptor |

| Phenolic Hydroxyl | Hydrogen | Most Positive (Blue) | Nucleophilic Attack, Hydrogen Bonding Donor |

| Morpholine Ring | Nitrogen | Negative (Yellow/Orange) | Electrophilic Attack |

| Phenol Ring | Carbon & Hydrogen Atoms | Neutral to Slightly Positive (Green/Light Blue) | General van der Waals Interactions |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles that can be difficult to obtain experimentally. usda.gov

Transition State Identification and Energy Profile Calculation

To study a reaction mechanism, such as the electrophilic substitution on the phenol ring of this compound, computational methods are used to locate the transition state (TS) structure connecting the reactants and products. A transition state is a first-order saddle point on the potential energy surface, and its identification is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the reactant, transition state, and product geometries are optimized, their relative energies can be calculated to construct a reaction energy profile. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), a key determinant of the reaction rate. For a representative electrophilic reaction like nitration at the para-position of the phenol ring, a distinct transition state can be identified.

Table 3: Calculated Relative Energies for the Nitration of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + NO2+) | 0.0 |

| Transition State (Sigma Complex Formation) | +15.5 |

| Intermediate (Sigma Complex) | +2.1 |

| Products (4-Nitro-3-(morpholin-2-yl)phenol + H+) | -25.0 |

Solvent Effects on Reaction Pathways

Reactions are typically conducted in a solvent, which can significantly influence reaction pathways and energetics. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent by treating it as a continuous medium with a defined dielectric constant. researchgate.net

The inclusion of a solvent model can stabilize charged species and polar transition states, often leading to a reduction in the activation energy barrier compared to the gas phase. For the nitration of this compound, performing the calculations in a polar solvent like water would be expected to stabilize the charged electrophile (NO₂⁺) and the polar transition state, thereby lowering the activation barrier and accelerating the reaction.

Table 4: Comparison of Calculated Activation Energy (ΔE‡) in Gas Phase vs. Solvent

| Phase | Computational Model | Calculated ΔE‡ (kcal/mol) |

|---|---|---|

| Gas Phase | B3LYP/6-311+G(d,p) | 15.5 |

| Water | B3LYP/6-311+G(d,p) with PCM | 11.2 |

In Silico Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic properties, such as NMR chemical shifts, which can aid in the structural elucidation and characterization of molecules.

Computational NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov This approach involves calculating the isotropic magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (TMS).

These predictions are valuable for assigning experimental spectra, distinguishing between isomers, and confirming stereochemistry. Modern computational protocols can predict chemical shifts with high accuracy. nih.gov

Table 5: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted 13C Shift (ppm) | Hypothetical Experimental 13C Shift (ppm) | Predicted 1H Shift (ppm) | Hypothetical Experimental 1H Shift (ppm) |

|---|---|---|---|---|

| C1 (C-OH) | 156.5 | 155.8 | - | - |

| C2 | 114.2 | 113.7 | 6.85 | 6.81 |

| C3 (C-Morpholine) | 140.1 | 139.5 | - | - |

| C4 | 118.0 | 117.4 | 7.20 | 7.15 |

| C5 | 116.3 | 115.9 | 6.75 | 6.72 |

| C6 | 129.8 | 129.2 | 7.10 | 7.06 |

| Morpholine C2' | 72.3 | 71.8 | 4.15 | 4.11 |

| Phenolic OH | - | - | 9.30 | 9.25 |

Simulated Vibrational and Electronic Spectra

Computational chemistry provides a powerful avenue for predicting and interpreting the vibrational and electronic spectra of molecules. By employing methods such as Density Functional Theory (DFT) for vibrational analysis and Time-Dependent Density Functional Theory (TD-DFT) for electronic excitations, a detailed understanding of the spectral properties of this compound can be achieved.

Vibrational Spectra (Infrared and Raman)

Key vibrational modes expected for this compound would include:

O-H Stretch: A prominent, broad band in the IR spectrum, typically in the range of 3600-3200 cm⁻¹, corresponding to the stretching of the hydroxyl group on the phenol ring.

N-H Stretch: A sharp to medium intensity band around 3400-3300 cm⁻¹ in the IR spectrum, arising from the stretching of the N-H bond in the morpholine ring.

C-H Aromatic Stretch: Multiple sharp bands of weak to medium intensity in the region of 3100-3000 cm⁻¹.

C-H Aliphatic Stretch: Several bands of medium to strong intensity between 3000-2850 cm⁻¹ due to the stretching of C-H bonds in the morpholine ring.

C=C Aromatic Ring Stretch: Characteristic bands of varying intensities in the 1600-1450 cm⁻¹ region.

C-O Stretch (Phenol): A strong band typically appearing around 1260-1180 cm⁻¹.

C-O-C Stretch (Morpholine): Asymmetric and symmetric stretching modes of the ether linkage in the morpholine ring, expected in the 1150-1070 cm⁻¹ region.

C-N Stretch (Morpholine): Vibrations associated with the C-N bonds in the morpholine ring, typically found in the 1250-1020 cm⁻¹ range.

A hypothetical data table of selected calculated vibrational frequencies is presented below.

Table 1: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| O-H Stretch | 3450 | High | Low |

| N-H Stretch | 3380 | Medium | Medium |

| Aromatic C-H Stretch | 3080 | Medium | High |

| Aliphatic C-H Stretch | 2950 | High | Medium |

| C=C Aromatic Stretch | 1610 | High | High |

| C-O Phenol Stretch | 1230 | High | Low |

Note: These are illustrative values and would require actual quantum chemical calculations for validation.

Electronic Spectra (UV-Vis)

The electronic absorption spectrum of this compound can be simulated using TD-DFT calculations. These computations predict the electronic transitions between molecular orbitals, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. The key parameters obtained are the excitation energy (often expressed in nm) and the oscillator strength (a measure of the transition probability).

For this compound, the electronic spectrum is expected to be dominated by π → π* transitions within the phenol ring. The presence of the morpholinyl group, as a substituent, may cause a slight shift in the absorption maxima compared to unsubstituted phenol.

A hypothetical table of the lowest energy electronic transitions is provided below.

Table 2: Hypothetical Calculated Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 275 | 0.025 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 220 | 0.150 | HOMO-1 → LUMO (π → π*) |

Note: These are illustrative values. The actual absorption maxima and intensities would depend on the specific computational method and solvent model used.

The simulated spectra serve as a valuable tool for interpreting experimental data and understanding the fundamental electronic and vibrational properties of this compound.

Exploration of 3 Morpholin 2 Yl Phenol in Advanced Chemical Applications Non Clinical Focus

Catalysis and Ligand Design

The potential for 3-(Morpholin-2-yl)phenol in catalysis and ligand design stems from its molecular structure, which combines a phenol (B47542) group with a morpholine (B109124) ring. The nitrogen and oxygen atoms of the morpholine ring, along with the hydroxyl group of the phenol, present potential coordination sites for metal ions.

Role as an Organocatalyst or Component in Catalytic Systems

There is no specific research in the available scientific literature detailing the use of this compound as an organocatalyst or as a component in catalytic systems. In theory, the secondary amine within the morpholine ring could participate in enamine or iminium ion catalysis, which is a common mechanism for morpholine-based organocatalysts. However, without experimental data, its efficacy and substrate scope remain unknown.

Coordination Chemistry with Transition Metals for Ligand Development

No dedicated studies on the coordination chemistry of this compound with transition metals for ligand development have been found. The presence of multiple heteroatoms (two oxygens and one nitrogen) suggests that it could act as a chelating ligand. The specific coordination modes and the stability of the resulting metal complexes would depend on the transition metal used and the reaction conditions. Such complexes, if synthesized, could have potential applications in catalysis.

Application in Stereoselective Organic Transformations (if chiral)

Given that this compound is a chiral molecule, its enantiomers could theoretically be used as chiral ligands in stereoselective organic transformations. The chiral center at the 2-position of the morpholine ring could influence the stereochemical outcome of a reaction when the molecule is part of a chiral catalyst. However, there is no published research demonstrating the application of enantiomerically pure this compound in stereoselective synthesis.

Materials Science and Advanced Polymer Chemistry

The bifunctional nature of this compound, possessing a reactive phenol group and a secondary amine, suggests its potential as a building block in materials science and polymer chemistry.

Monomer or Building Block for Novel Polymeric Architectures

There are no reports of this compound being used as a monomer or building block for the synthesis of novel polymeric architectures. In principle, the phenolic hydroxyl group could be used in the formation of polyesters or polyethers, while the secondary amine in the morpholine ring could be involved in the synthesis of polyamides or polyimines. The specific properties of such polymers would be speculative without experimental evidence.

Integration into Functional Materials (e.g., Sensors, Optoelectronic Materials, Supramolecular Frameworks)

A search of the available literature did not yield any studies on the integration of this compound into functional materials. The phenolic and morpholine moieties could potentially be functionalized to create molecules for use in sensors, where the binding of an analyte could lead to a detectable signal. Its aromatic and heterocyclic components might also be of interest in the design of optoelectronic materials or as nodes in supramolecular frameworks, but no such applications have been documented.

Design of Self-Assembled Systems and Nanostructures

The inherent structural characteristics of this compound, which include a hydrophilic morpholine ring and a hydrogen-bonding phenolic group, suggest a potential for participation in self-assembled systems. However, a review of current scientific literature reveals a notable absence of studies specifically focused on the self-assembly and nanostructure formation of this particular compound.

Despite the lack of direct research on this compound, the principles of supramolecular chemistry allow for informed speculation on its potential behavior. The phenol moiety can act as both a hydrogen bond donor and acceptor, while the nitrogen and oxygen atoms of the morpholine ring can also participate in hydrogen bonding. These features could facilitate the formation of ordered aggregates in suitable solvents. Furthermore, the amphiphilic nature of the molecule, with its polar morpholine and less polar phenyl group, could lead to the formation of micelles or other organized structures in aqueous or mixed-solvent systems.

Future research could explore the self-assembly of this compound under various conditions, such as different solvents, temperatures, and concentrations. The introduction of additional functional groups to the molecule could also be investigated to tune its self-assembly properties and create novel nanostructures with specific functionalities.

Analytical Chemistry Applications

Currently, there is a lack of specific research detailing the application of this compound as a chemical reagent, analytical probe, or in separation science. The potential utility of this compound in analytical chemistry can, however, be inferred from the known reactivity of its constituent functional groups: the phenol and the morpholine moieties.

Development as a Chemical Reagent or Analytical Probe

The phenolic hydroxyl group in this compound could potentially be exploited for the development of analytical reagents. Phenols are known to react with various metal ions to form colored complexes, suggesting a possible application in colorimetric analysis. Additionally, the phenolic group can undergo derivatization reactions, which could be utilized for the development of fluorescent probes or electrochemical sensors. The presence of the morpholine ring could influence the selectivity and sensitivity of such probes.

Use in Separation Science or Detection Methodologies

In the realm of separation science, this compound could be investigated as a modifier for stationary phases in chromatography. The polar nature of the morpholine and phenol groups could impart unique selectivity for the separation of specific classes of compounds.

For detection, while there are no established specific methods for this compound, general techniques for the analysis of phenolic compounds would be applicable. These methods are summarized in the table below.

| Analytical Technique | Principle | Applicability to this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | The compound's polarity makes it suitable for reverse-phase HPLC, likely with UV detection due to the aromatic ring. |

| Gas Chromatography (GC) | Separation based on volatility. | Derivatization of the polar hydroxyl and amine groups would be necessary to increase volatility for GC analysis. |

| Mass Spectrometry (MS) | Detection based on mass-to-charge ratio. | Can be coupled with HPLC or GC for positive identification and structural elucidation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural analysis based on nuclear spin. | Provides detailed structural information for unambiguous identification. |

Further research is required to explore and validate the potential of this compound in these analytical applications.

Contribution to Green and Sustainable Chemical Processes

The environmental impact and sustainability of chemical processes are of increasing importance. While specific studies on this compound in this context are not available, the degradation of its parent structures and green synthesis approaches for related compounds offer relevant insights.

Studies on Environmental Transformations and Degradation Pathways (excluding toxicity)

The environmental fate of this compound is not documented. However, the biodegradation of morpholine has been studied, and it is known to be degradable by various microorganisms, particularly from the genus Mycobacterium. nih.govresearchgate.net The degradation of morpholine is believed to proceed via the cleavage of the C-N bond, initiated by a cytochrome P450 enzyme. nih.govnih.gov This leads to the formation of intermediates such as 2-(2-aminoethoxy)acetate (B1259841) and glycolate, which can then be further metabolized. nih.gov

The phenolic component of the molecule is also susceptible to microbial degradation. Phenol can be hydroxylated to form catechol, which is then subject to ring cleavage by dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways.

It is plausible that the biodegradation of this compound would involve a combination of these pathways, though the specific enzymes and intermediates would need to be determined experimentally.

Utilization in Environmentally Benign Chemical Syntheses

Recent advancements in green chemistry have focused on developing more sustainable synthetic routes to morpholine derivatives. One promising approach involves a one or two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide to convert 1,2-amino alcohols to morpholines. organic-chemistry.orgacs.orgnih.govchemrxiv.orgchemrxiv.org This method is considered environmentally friendly as it avoids the use of hazardous reagents like chloroacetyl chloride and hydride reducing agents. organic-chemistry.orgchemrxiv.org

A general scheme for this greener synthesis of morpholines is presented below:

Scheme 1: A Greener Synthetic Route to Morpholines

This synthetic strategy offers several advantages from a green chemistry perspective, as detailed in the following table.

| Green Chemistry Principle | Application in Morpholine Synthesis |

| Atom Economy | The reaction is an addition followed by a cyclization, leading to high atom economy. |

| Use of Less Hazardous Chemicals | Avoids the use of toxic reagents such as chloroacetyl chloride. organic-chemistry.orgchemrxiv.org |

| Energy Efficiency | The reactions can often be carried out under mild conditions. |

| Reduction of Derivatives | This one or two-step process reduces the need for protecting groups. |

While this method has not been specifically reported for the synthesis of this compound, it represents a viable and environmentally preferable alternative to traditional synthetic methods for this class of compounds.

Future Directions and Emerging Research Avenues for 3 Morpholin 2 Yl Phenol

Development of Innovative and Diversified Synthetic Methodologies